

An In-depth Technical Guide to 4-Hydroxybenzhydrazide (CAS 5351-23-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-hydroxybenzhydrazide

Cat. No.: B196067

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzhydrazide, with the CAS number 5351-23-5, is a versatile organic compound with significant applications in analytical chemistry and burgeoning interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications. It details experimental protocols for its use in enzymatic assays and summarizes its known biological activities, including antimicrobial and antioxidant properties. Furthermore, this document elucidates its potential mechanisms of action, including interactions with eosinophil peroxidase and inhibition of epidermal growth factor signaling, providing a valuable resource for researchers exploring its therapeutic potential.

Chemical and Physical Properties

4-Hydroxybenzhydrazide, also known as p-hydroxybenzoic acid hydrazide or 4-hydroxybenzoylhydrazine, is a white to slightly beige crystalline powder.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	5351-23-5	[2] [3]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[3] [4]
Molecular Weight	152.15 g/mol	[2] [3] [4]
Melting Point	264-266 °C (decomposition)	[2] [5] [6]
Appearance	White to slightly beige fine crystalline powder	[1] [5]
Solubility	26.5 g/L in water; Soluble in acetic acid:water (1:1) at 25 mg/mL	[6] [7]
UV Maximum (λ _{max})	245 nm (in Methanol)	[1]
SMILES	NNC(=O)c1ccc(O)cc1	[7]
InChI Key	ZMZGIVVRBMFZSG-UHFFFAOYSA-N	[7]

Synthesis of 4-Hydroxybenzhydrazide

4-Hydroxybenzhydrazide can be synthesized through the hydrazinolysis of an ester of 4-hydroxybenzoic acid, such as methylparaben or ethylparaben. Both conventional heating and microwave irradiation methods have been reported.

Conventional Synthesis Protocol

This protocol is adapted from the general procedure for the synthesis of substituted acid hydrazides.[\[8\]](#)

Materials:

- Methyl 4-hydroxybenzoate (Methylparaben)
- Hydrazine hydrate (99%)

- Methanol
- Distilled water
- 80% Aqueous ethanol

Procedure:

- Dissolve methyl 4-hydroxybenzoate (0.1 mol) in an appropriate volume of methanol in a round-bottom flask fitted with a reflux condenser.
- Slowly add hydrazine hydrate (0.15 mol) to the mixture.
- Reflux the reaction mixture for 5-6 hours.
- After reflux, distill off the excess methanol and hydrazine hydrate.
- Add water to the cooled residue to precipitate the product.
- Filter the precipitate and wash it several times with distilled water.
- Dry the product.
- Recrystallize the crude product from 80% aqueous ethanol to obtain pure **4-hydroxybenzhydrazide**.

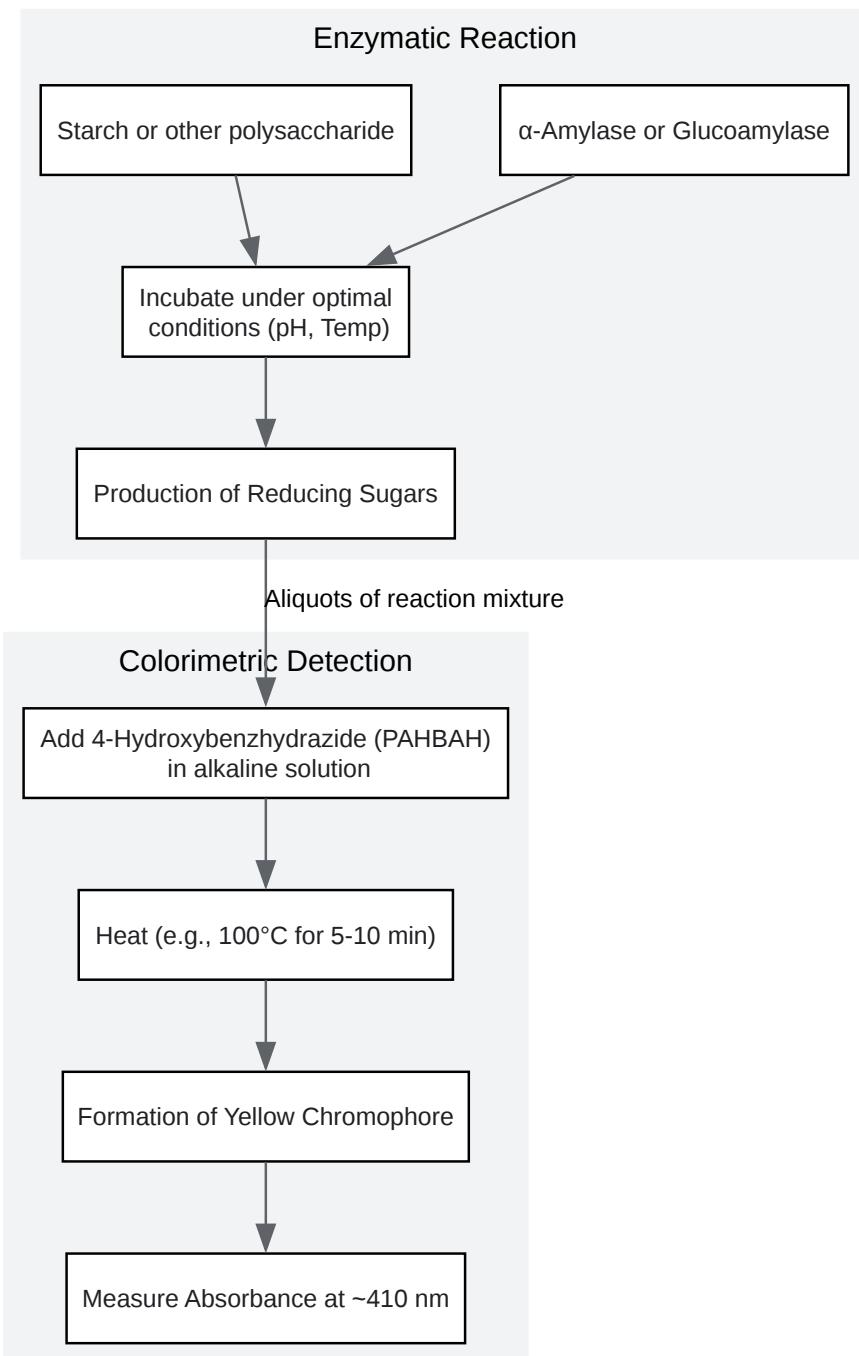
Microwave-Assisted Synthesis Protocol

This method offers a more rapid synthesis with a high yield.[\[8\]](#)

Materials:

- Methyl 4-hydroxybenzoate (Methylparaben)
- Hydrazine hydrate (99%)
- Methanol

Procedure:


- In a microwave-safe reaction vessel, dissolve methyl 4-hydroxybenzoate (0.1 mol) in 100 mL of methanol.
- Slowly add hydrazine hydrate (0.15 mol) to the solution.
- Place the vessel in a microwave reactor and irradiate at 350 Watts for 3-5 minutes.
- After the reaction is complete, cool the mixture.
- Precipitate the product by adding water.
- Filter, wash with distilled water, and dry the purified **4-hydroxybenzhydrazide**.

Applications in Analytical Chemistry: Enzymatic Assays

A primary application of **4-hydroxybenzhydrazide** is in the colorimetric determination of reducing sugars. This property is harnessed to assay the activity of various carbohydrases, such as α -amylase and glucoamylase, by quantifying the reducing sugars released from their respective substrates. The underlying principle is the reaction of the hydrazide group of **4-hydroxybenzhydrazide** with the aldehyde or ketone group of a reducing sugar in an alkaline medium under heat to form a yellow-colored chromophore, which can be quantified spectrophotometrically at approximately 410 nm.

Workflow for Enzymatic Assay using 4-Hydroxybenzhydrazide

Workflow for Enzymatic Assay using 4-Hydroxybenzhydrazide

[Click to download full resolution via product page](#)

Caption: General workflow for determining carbohydrase activity using **4-hydroxybenzhydrazide**.

Experimental Protocol for α -Amylase Activity Assay

This protocol is a generalized procedure based on the principle of measuring reducing sugars with **4-hydroxybenzhydrazide**.

Reagents:

- Substrate: 1% (w/v) soluble starch solution in an appropriate buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9).
- Enzyme: α -Amylase solution of unknown activity, appropriately diluted in buffer.
- PAHBAH Reagent: A freshly prepared mixture of 5% (w/v) **4-hydroxybenzhydrazide** in 0.5 M HCl and 0.5 M NaOH (typically in a 1:9 ratio).
- Standard: Maltose or glucose solutions of known concentrations for generating a standard curve.

Procedure:

- Enzymatic Reaction: a. Pre-incubate the starch substrate at the desired reaction temperature (e.g., 37°C). b. Add a known volume of the α -amylase solution to the substrate to initiate the reaction. c. Incubate for a specific time (e.g., 10-30 minutes). d. Stop the reaction by taking an aliquot and adding it to the PAHBAH reagent or by heat inactivation.
- Colorimetric Reaction: a. To an aliquot of the enzymatic reaction mixture (or a standard solution), add the PAHBAH reagent. b. Heat the mixture in a boiling water bath for 5-10 minutes. c. Cool the tubes to room temperature. d. Measure the absorbance at 410 nm against a reagent blank.
- Calculation: a. Prepare a standard curve by plotting the absorbance values of the standards against their concentrations. b. Determine the concentration of reducing sugars produced in the enzymatic reaction from the standard curve. c. Calculate the α -amylase activity, typically expressed in units (e.g., μ mol of reducing sugar released per minute per mg of protein).

A similar protocol can be adapted for glucoamylase, with appropriate adjustments to the substrate, buffer pH, and incubation conditions optimal for this enzyme.

Biological Activities and Potential Therapeutic Applications

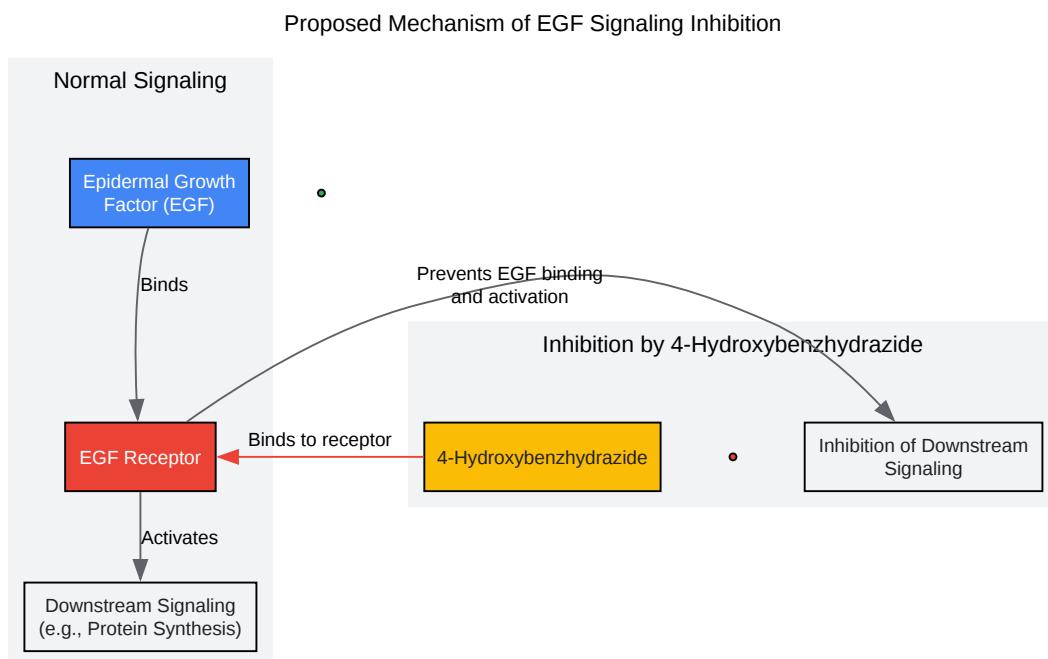
Recent research has highlighted the potential of **4-hydroxybenzhydrazide** and its derivatives as bioactive molecules, suggesting their utility in drug development.

Antimicrobial and Antifungal Activity

Several studies have reported the antimicrobial properties of **4-hydroxybenzhydrazide** and its derivatives. For instance, N'-benzylidene-4-hydroxybenzohydrazide has demonstrated activity against *Staphylococcus aureus*, *Bacillus subtilis*, *Escherichia coli*, and *Candida albicans*.^[9] The antimicrobial effect is attributed to the presence of the phenolic hydroxyl group and the azomethine group in its derivatives.^[9] Further research into Schiff base derivatives of **4-hydroxybenzhydrazide** has shown promising antifungal activity against phytopathogenic fungi.

Antioxidant Activity

The phenolic structure of **4-hydroxybenzhydrazide** suggests its potential as a radical scavenger.^[4] Studies on its derivatives have shown significant antioxidant activity in various assays. This property makes it a candidate for further investigation in conditions associated with oxidative stress.


Interaction with Eosinophil Peroxidase and Epidermal Growth Factor (EGF) Signaling

A particularly interesting, though less explored, aspect of **4-hydroxybenzhydrazide**'s biological profile is its reported interaction with eosinophil peroxidase and its inhibitory effect on epidermal growth factor (EGF) signaling.^[2]

Eosinophil Peroxidase (EPO): **4-Hydroxybenzhydrazide** is described as a molecule that contains an eosinophil peroxidase.^[2] The active form is suggested to be a copper complex, which may be responsible for its antimicrobial properties.^[2]

EGF Signaling Inhibition: It has been proposed that **4-hydroxybenzhydrazide** can inhibit the production of epidermal growth factor (EGF) by binding to its receptor on the cell surface.[2] This interaction would prevent EGF from stimulating protein synthesis, potentially leading to cell death.[2] This suggests a potential anti-proliferative or anti-cancer activity.

The proposed mechanism of EGF signaling inhibition is depicted below:

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **4-hydroxybenzhydrazide** inhibiting EGF signaling.

It is crucial to note that this area of research requires more in-depth studies to validate these preliminary findings and to fully elucidate the underlying molecular mechanisms.

Safety and Handling

4-Hydroxybenzhydrazide is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[7][9]

- Hazard Codes: H315, H319, H335
- Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[2][7]

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[2] It should be stored in a well-ventilated place with the container tightly closed.[9] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

4-Hydroxybenzhydrazide is a compound of significant interest due to its established utility in analytical biochemistry and its emerging potential in medicinal chemistry. Its role as a chromogenic reagent for quantifying reducing sugars provides a reliable method for assaying carbohydrazase activity. The growing body of evidence for its antimicrobial, antioxidant, and potential anti-proliferative properties makes it a compelling candidate for further research and development. This guide provides a foundational resource for scientists and researchers to explore the diverse applications and therapeutic potential of **4-hydroxybenzhydrazide**. Further investigations into its biological mechanisms of action are warranted to fully realize its promise in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. coresta.org [coresta.org]
- 2. Optimal conditions for 4-hydroxybenzoyl- and 2-furoylhydrazine as reagents for the determination of carbohydrates, including ketosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Carbohydrate determination with 4-hydroxybenzoic acid hydrazide (PAHBAH): effect of bismuth on the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of sugar indicators enables a universal high-throughput sugar-1-phosphate nucleotidyltransferase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Assay of α -Amylase (EC 3.2.1.1) [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydroxybenzhydrazide (CAS 5351-23-5)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b196067#4-hydroxybenzhydrazide-cas-number-5351-23-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com